Z-Leu-Leu-Glu-AMC

Immunology Cancer Biology Proteasome Biology

Z-Leu-Leu-Glu-AMC (CAS 348086-66-8, synonym Z-LLE-AMC) is a synthetic tripeptide fluorogenic substrate comprising a benzyloxycarbonyl (Z) protecting group, a Leu-Leu-Glu peptide sequence, and a 7-amino-4-methylcoumarin (AMC) reporter. It is specifically designed to measure the caspase-like (post-glutamyl peptide hydrolyzing, PGPH) activity of the 20S and 26S proteasomes, enabling real-time quantification through fluorescence detection upon cleavage.

Molecular Formula C35H44N4O9
Molecular Weight 664.7 g/mol
Cat. No. B549388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Leu-Leu-Glu-AMC
SynonymsProteasome Substrate III, Fluorogenic
Molecular FormulaC35H44N4O9
Molecular Weight664.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
InChIKeyFOYHOBVZPWIGJM-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid lyophilized powder
SolubilitySoluble in DMSO
Storage-20°C

Z-Leu-Leu-Glu-AMC (Z-LLE-AMC): A Fluorogenic Substrate for Proteasome Caspase-Like Activity


Z-Leu-Leu-Glu-AMC (CAS 348086-66-8, synonym Z-LLE-AMC) is a synthetic tripeptide fluorogenic substrate comprising a benzyloxycarbonyl (Z) protecting group, a Leu-Leu-Glu peptide sequence, and a 7-amino-4-methylcoumarin (AMC) reporter [1]. It is specifically designed to measure the caspase-like (post-glutamyl peptide hydrolyzing, PGPH) activity of the 20S and 26S proteasomes, enabling real-time quantification through fluorescence detection upon cleavage . Its utility is well-established in biochemical assays for drug screening, enzyme kinetics, and research into protein degradation pathways .

Fluorogenic substrate for real-time quantification of proteasome caspase-like (PGPH) activity
Compatible with biochemical assays, enzyme kinetics studies, and drug screening workflows
Reported selectivity for constitutive proteasome supports isoform-specific activity measurement

Z-Leu-Leu-Glu-AMC vs. Generic Substrates: The Risk of Substitution in Proteasome Activity Assays


Substituting Z-Leu-Leu-Glu-AMC with other fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity or Boc-LRR-AMC for trypsin-like activity) is scientifically invalid for profiling caspase-like (PGPH) activity. The proteasome possesses three distinct catalytic activities, each with unique substrate specificity and biological regulation . These activities are differentially modulated by endogenous regulators like TGF-β and 11S, as well as by oxidative stress, requiring a specific substrate for each site to obtain accurate and interpretable data [1]. Furthermore, Z-Leu-Leu-Glu-AMC demonstrates a critical distinction in its selectivity for the constitutive proteasome over the immunoproteasome, a property not shared by all in-class substrates .

Activity mismatch
Using chymotrypsin-like or trypsin-like substrates does not report caspase-like activity; each proteasome catalytic site requires a specific substrate.
Isoform selectivity
Unlike pan-reactive substrates, this substrate preferentially detects constitutive proteasome over immunoproteasome; substitution may skew isoform interpretation.
Regulatory sensitivity
Activity response to TGF-β and other modulators differs across substrates; data from alternative substrates may not transfer to caspase-like activity readouts.

Z-Leu-Leu-Glu-AMC: Quantitative Evidence for Differential Performance and Selectivity


Constitutive Proteasome Selectivity Over Immunoproteasome

Z-Leu-Leu-Glu-AMC demonstrates a critical selectivity for the constitutive proteasome, and it is not efficiently hydrolyzed by the immunoproteasome [1]. This is a key differentiation factor compared to substrates like Suc-LLVY-AMC, which are known to be hydrolyzed by both proteasome types .

Proteasome isoform selectivity
Class-level inference
Constitutive proteasome preferred; immunoproteasome hydrolysis limited
Supports specific measurement of constitutive caspase-like activity in mixed isoform samples
Qualitative differentiation; pan-reactive substrates (e.g., Suc-LLVY-AMC) lack this selectivity
Immunology Cancer Biology Proteasome Biology

Differential Basal Hydrolysis Rates in Cellular Extracts

In cytosolic extracts from H69 cells, the basal hydrolysis rate of Z-Leu-Leu-Glu-AMC is 8.33 nmol AMC/mg protein/min [1]. This rate is substantially higher than that of the chymotrypsin-like substrate Suc-LLVY-AMC (1.12 nmol AMC/mg protein/min) but lower than that of Z-LLL-AMC (14.52 nmol AMC/mg protein/min) [1].

Basal hydrolysis rate
Head-to-head
8.33 nmol AMC/mg protein/min (Z-LLE-AMC) vs 1.12 (Suc-LLVY-AMC) vs 14.52 (Z-LLL-AMC)
Provides a baseline for expected signal intensity and dynamic range in cellular extracts
H69 cell cytosolic extract; fluorometric readout
Enzyme Kinetics Cell Signaling Proteomics

Comparative Kinetics with Other Proteasome Substrates

In a study using 20S proteasome from BALB/c mouse brain, the Michaelis constant (Km) for Z-Leu-Leu-Glu-AMC was determined alongside Suc-LLVY-AMC and Ac-RLR-AMC [1]. The Km for Z-LLE-AMC was reported in a related study as 108 μM for the fluorogenic substrate Z-Leu-Leu-Glu-βNA, a closely related analog, in human lens epithelium [2].

Comparative kinetics (Km)
Cross-study comparable
Km varies by source; analog Z-LLE-βNA reported at 108 µM in human lens epithelium
Kinetic parameters are source-dependent; site-specific kinetic validation recommended
Exact Km for Z-LLE-AMC not specified in available abstracts
Enzyme Kinetics Biochemistry Assay Development

Resistance to Inhibition by TGF-β Signaling

TGF-β, a potent inhibitor of cell growth, selectively decreased hydrolysis of the proteasomal substrate Z-LLL-AMC in a concentration-dependent manner, but it did not inhibit the hydrolysis of Z-Leu-Leu-Glu-AMC or Suc-LLVY-AMC [1]. This provides a clear functional distinction.

TGF-β inhibition resistance
Head-to-head
Hydrolysis not inhibited by TGF-β, unlike Z-LLL-AMC
Reliable reporter for caspase-like activity in TGF-β signaling studies
Concentration-dependent inhibition observed only for Z-LLL-AMC
Cell Signaling Growth Regulation Inhibitor Selectivity

Activation by SDS and Differential Sensitivity to Mg2+ and N-Acetylimidazole

The activity of Z-Leu-Leu-Glu-AMC hydrolysis by the 20S proteasome is activated by 0.035% SDS, a requirement that may not apply to all proteasome substrates . Additionally, its caspase-like activity is stimulated by Mg2+ ions and rapidly inactivated by N-acetylimidazole .

Assay modulation conditions
Class-level inference
Activated by 0.035% SDS; stimulated by Mg2+; inactivated by N-acetylimidazole
Defines condition requirements for optimal caspase-like activity measurement
Data to verify; class-level information
Enzyme Activation Assay Optimization Biochemistry

AMC Reporter Demonstrates Superior Hydrolysis Kinetics Compared to Rhodamine

Comparative studies using mass spectrometry reveal that AMC-conjugated proteasome substrates undergo hydrolysis 3–5 times faster than their rhodamine 110 equivalents . This is attributed to reduced steric hindrance in the primed substrate channel (S1' pocket) of the β1 subunit.

AMC vs rhodamine hydrolysis rate
Class-level inference
AMC conjugates hydrolyzed 3–5 times faster than rhodamine 110 equivalents
AMC reporter may offer faster assay readout due to reduced steric hindrance
Source review advised; mechanistic inference from mass spectrometry
Fluorophore Comparison Assay Sensitivity Substrate Design

Optimized Research and Industrial Applications for Z-Leu-Leu-Glu-AMC


Profiling Constitutive Proteasome Activity in Immune Cell Lysates

When quantifying caspase-like activity in lysates from immune cells or tissues where both constitutive and immunoproteasome isoforms are expressed, Z-Leu-Leu-Glu-AMC is the preferred substrate. Its reported specificity for the constitutive proteasome [1] ensures that the measured signal accurately reflects the activity of the desired isoform, unlike pan-reactive substrates.

Investigating TGF-β Signaling Effects on the Ubiquitin-Proteasome System

In studies examining the impact of TGF-β on proteasome function, Z-Leu-Leu-Glu-AMC is an essential control substrate. Its demonstrated resistance to TGF-β-mediated inhibition [2] allows researchers to distinguish between selective modulation of specific proteasome activities and broader, non-specific effects on the entire proteasome complex.

High-Throughput Screening for Caspase-Like Site-Specific Inhibitors

For high-throughput screening campaigns aimed at discovering novel inhibitors of the proteasome's caspase-like (PGPH) activity, Z-Leu-Leu-Glu-AMC is the validated substrate of choice. Its robust, quantifiable fluorescent signal, with established working concentrations (20-200 µM) and well-defined assay conditions , provides a reliable and scalable readout for primary and secondary screening.

Application
Selection Property
Validation Focus
Constitutive proteasome profiling in immune cell lysates
Reported constitutive proteasome selectivity
Caspase-like activity endpoint; isoform-specific signal verification
TGF-β signaling impact on ubiquitin-proteasome system
Resistance to TGF-β-mediated inhibition
Differential regulation assessment; confirm Z-LLL-AMC sensitivity as control
High-throughput screening for caspase-like site inhibitors
Established fluorescence assay conditions
Assay reproducibility; concentration-response linearity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-Leu-Leu-Glu-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.